molecular formula C14H25NO4 B8485842 1-Decyl-3,4-dihydroxypyrrolidine-2,5-dione CAS No. 446833-94-9

1-Decyl-3,4-dihydroxypyrrolidine-2,5-dione

Cat. No. B8485842
M. Wt: 271.35 g/mol
InChI Key: CNWVGXOBAJXUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06437009B1

Procedure details

N-Decyl DL-tartarimide was prepared by the reaction of n-decyl amine with DL-tartaric acid. DL-Tartaric acid (10.143 g, 67.579 mmole) and toluene (17.332 g) were weighed into a 250 mL 3-necked round-bottomed flask equipped with a teflon-coated magnetic stir bar. A Claisen adapter was placed in the center neck, a Dean-Stark trap was placed on top of the Claisen adapter, and a condenser was placed in the neck of the Dean-Stark trap. A nitrogen inlet adapter was placed on the condenser. In the left neck was placed a pressure-equalizing addition funnel containing n-decyl amine (10.630 g, 67.578 mmole) and toluene (6.257 g, added to ensure complete transfer of the amine). In the right neck was placed a rubber septum which held a thermocouple. The apparatus was purged with nitrogen for 10-15 minutes and then heated to ˜100° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.143 g
Type
reactant
Reaction Step Two
Quantity
17.332 g
Type
solvent
Reaction Step Two
Quantity
10.63 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:12](O)(=[O:20])[CH:13]([CH:15]([C:17](O)=[O:18])[OH:16])[OH:14]>C1(C)C=CC=CC=1>[CH2:1]([N:11]1[C:17](=[O:18])[CH:15]([OH:16])[CH:13]([OH:14])[C:12]1=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Two
Name
Quantity
10.143 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Name
Quantity
17.332 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
10.63 g
Type
reactant
Smiles
C(CCCCCCCCC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a teflon-coated magnetic stir bar
CUSTOM
Type
CUSTOM
Details
A nitrogen inlet adapter was placed on the condenser
ADDITION
Type
ADDITION
Details
a pressure-equalizing addition funnel
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The apparatus was purged with nitrogen for 10-15 minutes
Duration
12.5 (± 2.5) min

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)N1C(C(O)C(O)C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.